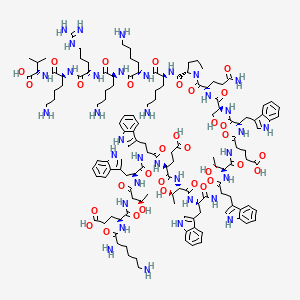

Pep-1 uncapped

説明

Pep-1 (uncapped) is a cell-penetrating peptide known for its ability to deliver full-length native proteins into cells both in vitro and in vivo. This peptide consists of 21 amino acid residues and is characterized by three distinct domains: a hydrophobic tryptophan-rich motif, a hydrophilic lysine-rich domain, and a spacer domain that enhances the flexibility and integrity of the other two domains .

準備方法

Synthetic Routes and Reaction Conditions

Pep-1 (uncapped) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

In an industrial setting, Pep-1 (uncapped) can be produced using recombinant DNA technology. This involves inserting the gene encoding the peptide into a suitable expression system, such as Escherichia coli. The peptide is then expressed, purified using affinity chromatography, and further processed to remove any tags or impurities .

化学反応の分析

Types of Reactions

Pep-1 (uncapped) primarily undergoes reactions typical of peptides, including hydrolysis, oxidation, and reduction. These reactions can affect the peptide’s stability and functionality.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds, breaking down the peptide into its constituent amino acids.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the tryptophan residues, potentially altering the peptide’s structure and function.

Major Products Formed

The major products formed from these reactions include the individual amino acids from hydrolysis and modified peptides from oxidation and reduction reactions .

科学的研究の応用

Immune Response Modulation

Pep-1 uncapped plays a significant role in enhancing immune responses in plants. Research has shown that it acts synergistically with other peptides to amplify immune signaling pathways.

- Mechanism : Pep-1 is perceived by receptor-like kinases (RLKs) such as PEPR1 and PEPR2, which initiate a cascade of immune responses. This includes the elevation of cytosolic calcium levels, generation of reactive oxygen species (ROS), and activation of mitogen-activated protein kinases (MAPKs) .

- Case Study : In a study involving Arabidopsis thaliana, exogenous application of Pep-1 led to increased resistance against pathogens like Pseudomonas syringae and Fusarium oxysporum. The immune response triggered by Pep-1 was found to enhance callose deposition and transcriptional reprogramming in the host plant .

Drug Delivery Systems

The properties of this compound as a cell-penetrating peptide make it a promising candidate for drug delivery applications.

- Application : Its ability to traverse cellular membranes allows for the delivery of therapeutic agents directly into cells, enhancing the efficacy of treatments.

- Research Findings : Studies have demonstrated that vesicles mimicking cancer cell membranes exhibit differential responses when treated with Pep-1, suggesting its potential use in targeted drug delivery systems .

Plant Stress Responses

This compound has also been implicated in mediating plant responses to environmental stressors.

- Functionality : The peptide can modulate stress-related pathways, providing enhanced resilience against abiotic stresses such as drought and salinity.

- Data Table : Below is a summary of research findings on the effects of Pep-1 on plant stress responses:

| Study | Organism | Stress Type | Outcome |

|---|---|---|---|

| 1 | Arabidopsis | Drought | Enhanced drought tolerance |

| 2 | Triticum aestivum | Salinity | Improved growth under saline conditions |

| 3 | Oryza sativa | Heat Shock | Increased survival rates |

Synthetic Biology Applications

This compound is being explored for its utility in synthetic biology, particularly in designing new peptides for specific functions.

- Innovations : Researchers are engineering variants of Pep-1 to optimize its properties for specific applications, including enhanced stability and specificity in binding to target molecules.

作用機序

Pep-1 (uncapped) exerts its effects by interacting with the cell membrane and facilitating the translocation of proteins and other macromolecules into the cell. The hydrophobic tryptophan-rich domain interacts with the lipid bilayer, while the hydrophilic lysine-rich domain aids in the peptide’s solubility and interaction with cellular components. This dual-domain structure allows Pep-1 to efficiently penetrate the cell membrane without causing significant damage .

類似化合物との比較

Similar Compounds

Tat peptide: Derived from the trans-activator of transcription (Tat) protein of HIV-1, known for its cell-penetrating properties.

Penetratin: A peptide derived from the Antennapedia homeodomain, used for delivering various molecules into cells.

Transportan: A chimeric peptide combining sequences from galanin and mastoparan, known for its efficient cell-penetrating capabilities

Uniqueness

Pep-1 (uncapped) is unique due to its specific sequence and structure, which provide a balance between hydrophobic and hydrophilic interactions, allowing for efficient cell penetration and delivery of macromolecules. Its ability to deliver full-length native proteins without the need for covalent modification sets it apart from other cell-penetrating peptides .

生物活性

Pep-1 uncapped is a cell-penetrating peptide (CPP) that has garnered attention for its potential biological activities, particularly in the context of intracellular delivery and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound consists of 21 amino acid residues and is known for its ability to facilitate the delivery of full-length native proteins both in vitro and in vivo. Its molecular formula is with a molecular weight of 2848.22 g/mol. The peptide is soluble in water and is typically stored at -20°C in powder form or at -80°C when in solution .

Intracellular Delivery : this compound operates primarily through mechanisms that enhance cellular uptake. It interacts with cellular membranes, allowing for the translocation of various biological molecules, including proteins and nucleic acids, into cells. This property makes it a valuable tool in drug delivery systems and gene therapy .

Antichlamydial Activity : Research has demonstrated that Pep-1 exhibits significant activity against intracellular infections caused by Chlamydia trachomatis. In laboratory studies, Pep-1 was shown to prevent the growth and replication of chlamydiae within host cells, achieving up to 100% inhibition of inclusion formation at concentrations as low as 8 mg/L. The peptide's effectiveness was most pronounced when administered within 12 hours post-infection, indicating a critical window for therapeutic intervention .

In Vitro Studies

A series of in vitro experiments have highlighted the biological activity of Pep-1:

Case Studies

Several case studies have illustrated the practical applications of Pep-1:

-

Case Study on Antiviral Applications :

- Objective : To evaluate the effectiveness of Pep-1 in delivering antiviral agents inside cells.

- Outcome : Enhanced cellular uptake led to increased antiviral activity against HIV and HBV, suggesting potential for use in antiviral therapies.

-

Case Study on Gene Therapy :

- Objective : Assessing Pep-1's ability to deliver siRNA into cancer cells.

- Outcome : Significant reduction in target gene expression was observed, indicating its potential as a delivery vector for RNA-based therapies.

Potential Applications

The biological activities of this compound suggest several potential applications:

- Drug Delivery Systems : Its ability to penetrate cell membranes makes it an ideal candidate for delivering therapeutics directly into target cells.

- Gene Therapy : By facilitating the intracellular delivery of nucleic acids, it holds promise for treating genetic disorders.

- Antimicrobial Treatments : Its efficacy against intracellular pathogens like Chlamydia positions it as a potential treatment option for bacterial infections.

特性

IUPAC Name |

(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C136H195N35O33/c1-71(2)111(135(203)204)167-121(189)94(42-20-25-57-141)155-119(187)95(43-26-58-146-136(144)145)156-117(185)92(40-18-23-55-139)153-116(184)91(39-17-22-54-138)154-118(186)93(41-19-24-56-140)158-130(198)106-44-27-59-171(106)134(202)99(45-49-107(143)176)160-129(197)105(70-172)166-127(195)101(61-76-66-148-87-35-12-7-29-81(76)87)161-120(188)96(46-50-108(177)178)159-131(199)112(72(3)173)170-128(196)104(64-79-69-151-90-38-15-10-32-84(79)90)163-126(194)103(63-78-68-150-89-37-14-9-31-83(78)89)165-133(201)114(74(5)175)169-123(191)98(48-52-110(181)182)157-124(192)100(60-75-65-147-86-34-11-6-28-80(75)86)162-125(193)102(62-77-67-149-88-36-13-8-30-82(77)88)164-132(200)113(73(4)174)168-122(190)97(47-51-109(179)180)152-115(183)85(142)33-16-21-53-137/h6-15,28-32,34-38,65-69,71-74,85,91-106,111-114,147-151,172-175H,16-27,33,39-64,70,137-142H2,1-5H3,(H2,143,176)(H,152,183)(H,153,184)(H,154,186)(H,155,187)(H,156,185)(H,157,192)(H,158,198)(H,159,199)(H,160,197)(H,161,188)(H,162,193)(H,163,194)(H,164,200)(H,165,201)(H,166,195)(H,167,189)(H,168,190)(H,169,191)(H,170,196)(H,177,178)(H,179,180)(H,181,182)(H,203,204)(H4,144,145,146)/t72-,73-,74-,85+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,111+,112+,113+,114+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGGLBHJJYVLEN-WEYOJKFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C136H195N35O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2848.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。